A Comprehensive Technical Guide to 5-Fluoro-2-methoxypyridine 1-oxide: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 5-Fluoro-2-methoxypyridine 1-oxide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridine N-Oxides
The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a fluorine atom can profoundly and beneficially alter a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate the basicity (pKa) of the pyridine nitrogen, all of which are critical parameters in drug design.[1][2]
The N-oxide functionality further expands the chemical space of pyridine-based compounds. Oxidation of the pyridine nitrogen alters the electronic distribution of the ring, influencing its reactivity and interaction with biological targets. Pyridine N-oxides have been utilized as key intermediates in the synthesis of various drugs.[4][5] For instance, they can facilitate certain electrophilic substitution reactions at the pyridine ring.[4] The combination of these two features—fluorination and N-oxidation—in 5-Fluoro-2-methoxypyridine 1-oxide creates a building block with significant potential for the synthesis of novel bioactive molecules.
Physicochemical Properties and Identification
The immediate precursor for the synthesis of 5-Fluoro-2-methoxypyridine 1-oxide is 5-Fluoro-2-methoxypyridine.
| Property | Value | Source |
| CAS Number | 51173-04-7 | [6] |
| Molecular Formula | C6H6FNO | [7] |
| Molecular Weight | 127.12 g/mol | [7] |
| Appearance | Colorless liquid | [6] |
Upon N-oxidation, the properties of 5-Fluoro-2-methoxypyridine 1-oxide are expected to change. The introduction of the polar N-oxide group will likely increase the compound's boiling point and solubility in polar solvents. The molecular formula would be C6H6FNO2.
Synthesis of 5-Fluoro-2-methoxypyridine 1-oxide
The synthesis of 5-Fluoro-2-methoxypyridine 1-oxide is achieved through the oxidation of the nitrogen atom of 5-Fluoro-2-methoxypyridine. Several established methods for the N-oxidation of pyridines can be employed.[8][9] A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[10]
General Experimental Protocol for N-oxidation
The following is a representative, detailed protocol for the synthesis of 5-Fluoro-2-methoxypyridine 1-oxide from its pyridine precursor.
Materials:
-
5-Fluoro-2-methoxypyridine (CAS: 51173-04-7)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Fluoro-2-methoxypyridine (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Oxidant: Cool the solution in an ice bath (0-5 °C). Add meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.5 equivalents) portion-wise, ensuring the temperature remains low.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-Fluoro-2-methoxypyridine 1-oxide can be purified by column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-Fluoro-2-methoxypyridine 1-oxide.
Applications in Drug Discovery and Medicinal Chemistry
The 5-fluoro-2-substituted pyridine 1-oxide scaffold is a valuable pharmacophore in modern drug discovery. The presence and position of the fluorine atom and the N-oxide group can be leveraged to fine-tune the properties of a lead compound.
Role in Enhancing Pharmacokinetic Properties
The introduction of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[1] This is a crucial strategy in designing orally bioavailable drugs. The methoxy group may be susceptible to O-demethylation by cytochrome P450 enzymes, and the electronic effects of the adjacent fluorine and N-oxide can modulate this metabolic pathway.
Modulation of Receptor-Ligand Interactions
The highly electronegative fluorine atom can participate in favorable electrostatic interactions with protein targets. Furthermore, the pyridine N-oxide moiety acts as a hydrogen bond acceptor and can alter the dipole moment of the molecule, potentially leading to stronger and more specific binding to a target receptor.
Precursor for Further Functionalization
The pyridine N-oxide can be a versatile intermediate for further chemical modifications. For example, it can direct substitutions at the 4-position of the pyridine ring.[4] This allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. A notable example of a drug candidate containing a related scaffold is the peptide deformylase inhibitor LBM415, which incorporates a (5-fluoro-1-oxido-2-pyridinyl) moiety.[11]
Safety and Handling
As with any laboratory chemical, 5-Fluoro-2-methoxypyridine 1-oxide and its precursor should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For specific safety information, the Safety Data Sheet (SDS) of the starting material, 5-Fluoro-2-methoxypyridine, should be consulted.
Conclusion
5-Fluoro-2-methoxypyridine 1-oxide represents a promising and versatile building block for medicinal chemists. While it may not be a widely cataloged compound, its synthesis is straightforward from its commercially available precursor. The strategic incorporation of a fluorine atom and an N-oxide functionality provides a powerful tool for modulating the physicochemical and pharmacological properties of new drug candidates. The principles and protocols outlined in this guide offer a solid foundation for researchers to synthesize and utilize this valuable compound in their drug discovery efforts.
References
-
A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. Available at: [Link]
- CN115160220A - Synthesis process of pyridine-N-oxide. Google Patents.
-
Pyridine-N-oxide. Organic Syntheses Procedure. Available at: [Link]
-
Pyridine-N-oxide. Wikipedia. Available at: [Link]
- CN1982297A - Synthesis of pyridine-N-oxide. Google Patents.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
-
Geaham, A. et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Available at: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
5-fluoro-2-methoxypyridine (C6H6FNO). PubChem. Available at: [Link]
-
5-Fluoro-2-methoxy-3-pyridine carboxaldehyde suppliers and producers. BuyersGuideChem. Available at: [Link]
-
Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. Available at: [Link]
-
5-Fluoro-2-methoxypyridine hydrochloride. PubChem. Available at: [Link]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. Available at: [Link]
-
Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. lookchem. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. 2-Methoxy-5-fluoropyridine | 51173-04-7 [chemicalbook.com]
- 7. PubChemLite - 5-fluoro-2-methoxypyridine (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
